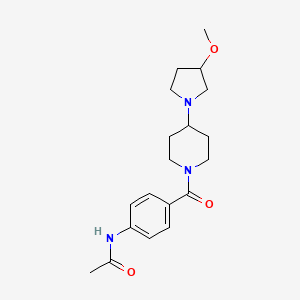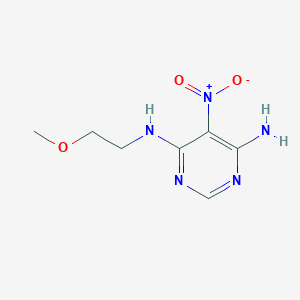![molecular formula C22H28N4O3 B2717163 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea CAS No. 896341-35-8](/img/structure/B2717163.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Urea derivatives are extensively explored in synthetic chemistry for their role in the synthesis of various heterocyclic compounds. For instance, the synthesis of oxazepine and thiazepine derivatives has been investigated for their potential pharmacological activities, demonstrating the versatility of urea-based compounds in generating diverse molecular architectures with potential therapeutic applications (Liégeois et al., 1994).
Material Science
In the field of materials science, urea derivatives are utilized in the development of polymers and nanomaterials. The study of poly(amino acid) end-capped poly(ethylene glycol) and poly(2-methyl-2-oxazoline) highlights the importance of urea derivatives in creating biocompatible polymers with potential applications in drug delivery and biomaterials (Obeid & Scholz, 2011).
Pharmaceutical Research
Urea derivatives have been explored for their bioactivity, including as inhibitors of acetylcholinesterase, showcasing their potential in treating diseases associated with neurotransmitter dysfunction (Vidaluc et al., 1995). Additionally, the synthesis and evaluation of ureido sugars suggest the role of urea derivatives in developing novel therapeutic agents, emphasizing their contribution to pharmaceutical chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Antimicrobial Activity
The development of novel urea derivatives with potent antimicrobial properties is a significant area of research, contributing to the ongoing search for new antibiotics and antimicrobial agents. Studies have demonstrated the synthesis and antimicrobial activity of benzoxazole derivatives, indicating the potential of urea compounds in addressing resistance to conventional antibiotics (Temiz-Arpaci et al., 2021).
Catalysis
Urea derivatives have also found applications in catalysis, exemplified by the development of a Pd(OAc)2/[mmim]I catalyst system for oxidative carbonylation of amines to carbamates, ureas, and oxazolidinones. This research highlights the utility of urea derivatives in facilitating efficient and selective synthesis processes (Peng et al., 2008).
Propiedades
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-3-6-18(7-4-16)24-22(27)23-14-19(26-11-9-25(2)10-12-26)17-5-8-20-21(13-17)29-15-28-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBAKPHNYCQVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

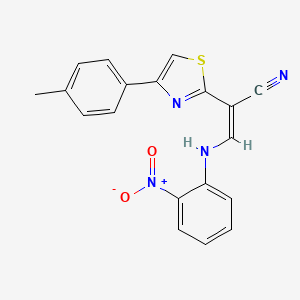
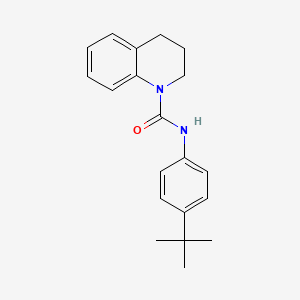
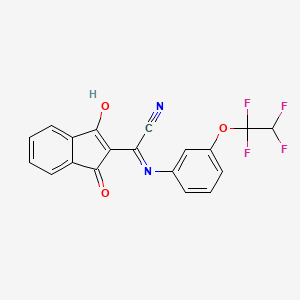
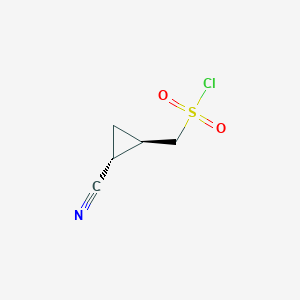
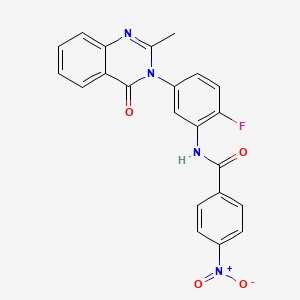
![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
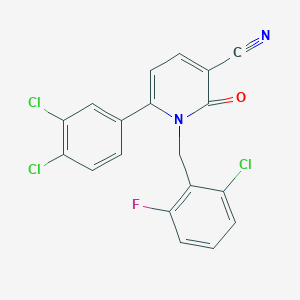
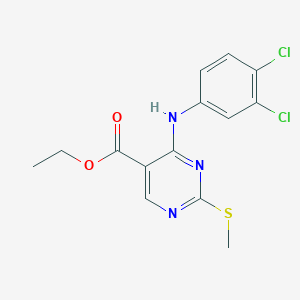
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)
![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)
